
斑点苷
描述
Maculosidine is a furoquinoline alkaloid . It can be isolated from Balfourodendron riedelianum . Maculosidine inhibits ATP synthesis, basal, phosphorylating and uncoupled electron transport in plants .
Synthesis Analysis
Maculosidine synthesis involves a multi-step reaction with 4 steps . The steps include the use of diphenyl ether, methanol, diethyl ether, NaBH4/methanol, and KHSO4/dioxane .Molecular Structure Analysis
The molecular formula of Maculosidine is C14H13NO4 . Its average mass is 259.257 Da and its monoisotopic mass is 259.084473 Da .Physical And Chemical Properties Analysis
Maculosidine has a density of 1.3±0.1 g/cm3 . Its boiling point is 421.0±40.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 64.9±3.0 kJ/mol . The flash point is 208.4±27.3 °C . The index of refraction is 1.621 . The molar refractivity is 72.4±0.3 cm3 . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .科学研究应用
Synthesis and Chemical Studies
Maculosidine has been the subject of chemical synthesis studies, providing insights into the construction of complex organic molecules. Researchers have developed methods to synthesize Maculosidine and related compounds, which are valuable for studying their chemical properties and reactions .
Medical Research Applications
In medical research, Maculosidine’s potential therapeutic properties are being explored. Although specific studies on Maculosidine in medical applications are not readily available, related furoquinoline alkaloids have shown promise as antimicrobial, antiprotozoal, and anti-inflammatory agents, particularly in neurodegenerative diseases .
Chemical Engineering
Maculosidine’s role in chemical engineering involves the exploration of its properties for the development of new materials and processes. Its synthesis pathways can contribute to the design of novel engineering solutions .
Environmental Science
While direct applications of Maculosidine in environmental science are not explicitly documented, the study of similar organic compounds plays a crucial role in the detection and degradation of environmental pollutants, suggesting potential areas where Maculosidine could be applied .
Pharmaceutical Development
The compound’s relevance in pharmaceutical development lies in its potential as a building block for drug design and synthesis. The process of drug discovery and development often investigates compounds like Maculosidine for their pharmacological effects .
Biotechnology
In biotechnology, Maculosidine could be investigated for its biological activities. Alkaloids with similar structures have been studied for their applications in biotechnology, including their use as enzyme inhibitors and in plant biotechnology .
Industrial Uses
Maculosidine may have industrial applications, although specific uses are not well-documented. However, compounds with similar structures are used in various industries, including pharmaceuticals, cosmetics, and food production .
安全和危害
作用机制
Biochemical Pathways
Given its inhibitory effect on atp synthesis and electron transport, it likely impacts major metabolic pathways such as photosynthesis and respiration in plants .
Result of Action
The primary result of Maculosidine’s action is the inhibition of ATP synthesis and electron transport in plants . This leads to a disruption in energy production and metabolic processes within the plant cells, which can have significant effects at the molecular and cellular levels.
属性
IUPAC Name |
4,6,8-trimethoxyfuro[2,3-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-16-8-6-10-12(11(7-8)17-2)15-14-9(4-5-19-14)13(10)18-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAVHFJCSQWTFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=C3C(=C2OC)C=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200232 | |
| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
522-19-0 | |
| Record name | Maculosidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=522-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maculosidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maculosidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furo(2,3-b)quinoline, 4,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MACULOSIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNH45PI9WI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



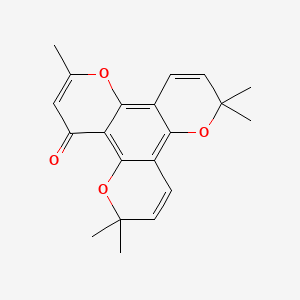
![[(3S,3aR,4S,6S,6aR,9aS,9bS)-3,6-diacetyloxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylpropanoate](/img/structure/B1215890.png)

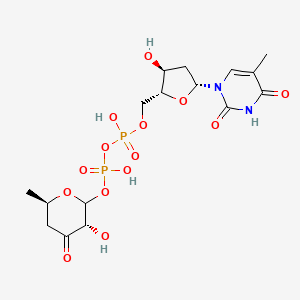

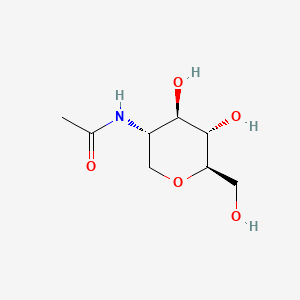

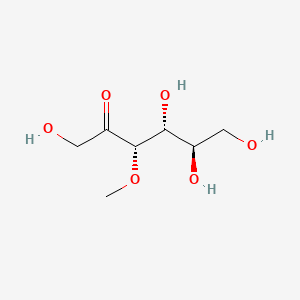




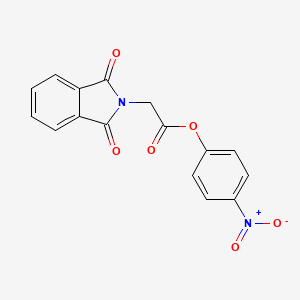
![Benzo[a]pyrene-9,10-oxide](/img/structure/B1215912.png)